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Triaryl phosphates (TAPs) are a class of organophosphorus compounds widely utilized as

flame retardants, plasticizers, and hydraulic fluids.[1][2] Their commercial utility, however, is

shadowed by toxicological concerns, particularly neurotoxicity, which vary significantly between

different isomers. The toxic potential of this class of compounds is exemplified by tri-ortho-

cresyl phosphate (TOCP), a potent neurotoxicant that has caused numerous mass poisonings.

[3] This has led to rigorous investigation of structure-activity relationships within the TAP class.

This technical guide focuses on the toxicological profile of a specific, yet poorly characterized

isomer: Tri(2,6-xylenyl)phosphate. Unlike its more studied counterparts, specific toxicological

data for this compound is scarce. Commercial trixylenyl phosphate (TXP) products are complex

mixtures of various isomers, and analyses have indicated that the 2,6-isomer is often not

present in these mixtures.[4][5] Therefore, this guide will synthesize the known principles of

TAP toxicology, drawing from data on related isomers to build a predictive toxicological profile

for Tri(2,6-xylenyl)phosphate, while clearly highlighting data gaps and the necessity for

isomer-specific research. The primary audience for this document includes researchers,

toxicologists, and drug development professionals who require a deep understanding of

organophosphate toxicology.

Chemical and Physical Properties: A Foundation for
Toxicological Assessment
Understanding the physicochemical properties of Tri(2,6-xylenyl)phosphate is fundamental to

predicting its environmental fate, bioavailability, and toxicokinetics. While experimental data for
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the pure 2,6-isomer is limited, properties can be estimated based on its structure and data from

other TXP isomers.

Table 1: Physicochemical Properties of Tri(2,6-xylenyl)phosphate and Related Compounds

Property
Tri(2,6-
xylenyl)phosphate

Commercial
Trixylenyl
Phosphate (TXP)
Mixture

Data Source

CAS Number 3862-12-2 25155-23-1
PubChem[6],

Wikipedia[7]

Molecular Formula C₂₄H₂₇O₄P Variable PubChem[6]

Molecular Weight 410.45 g/mol ~410.4 g/mol PubChem[6]

Physical State Solid (predicted) Clear, viscous liquid Muir, 1984[4]

Melting Point 136-138°C Pour point ~ -20°C Muir, 1984[4]

Boiling Point >394°C (estimated)
243–265°C at 10

mmHg
Grokipedia[8]

Water Solubility Very low (estimated)

0.11 mg/L (for the

TXP component in a

mixture)

Akzo Nobel, 2003[4]

Log Kₒw High (estimated > 6.0) 5.63 - 6.6

PubChem[9],

Bengtsson et al.,

1986[4]

Vapor Pressure Very low (estimated)
~8.7 x 10⁻⁶ Pa at

20°C
GOV.UK[4]

The high Log Kₒw (octanol-water partition coefficient) suggests that Tri(2,6-xylenyl)phosphate
is highly lipophilic, indicating a potential for bioaccumulation in fatty tissues.[6] Its low estimated

vapor pressure and water solubility mean that exposure is more likely to occur via ingestion or

dermal contact rather than inhalation of the pure substance.[4][9]
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Synthesis and Isomeric Complexity
Tri(2,6-xylenyl)phosphate is synthesized through the reaction of phosphoryl chloride (POCl₃)

with 2,6-xylenol (2,6-dimethylphenol).[7] Commercial TXP products, however, are typically

manufactured using mixed xylenols derived from coal tar, resulting in a complex mixture of

numerous isomers, including tris(2,4-dimethylphenyl) phosphate and tris(2,5-dimethylphenyl)

phosphate.[5][8] The specific composition of these mixtures is often variable and proprietary.[5]

This isomeric complexity is the central challenge in assessing TXP toxicity. The position of the

methyl groups on the phenyl rings dictates the metabolic pathways and the potential to form

neurotoxic metabolites, a critical concept that will be explored in subsequent sections.

Toxicokinetics: Metabolism and Biotransformation
The toxicity of many triaryl phosphates is not caused by the parent compound but by its

metabolites. The metabolic pathway is a crucial determinant of the toxic outcome. For TAPs,

metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

A key metabolic event for neurotoxic TAPs, such as TOCP, involves the oxidation of a methyl

group on one of the phenyl rings to a hydroxymethyl group.[10] This is followed by cyclization,

which creates a highly reactive cyclic phosphate ester metabolite, such as cresyl saligenin

phosphate from TOCP.[11][12] This cyclic metabolite is the ultimate neurotoxic agent

responsible for inhibiting key enzymes in the nervous system.

For Tri(2,6-xylenyl)phosphate, the presence of methyl groups at both ortho positions

(positions 2 and 6) on each phenyl ring presents a unique metabolic scenario. While this

structure is analogous to the neurotoxic TOCP, the steric hindrance from two ortho-methyl

groups could significantly influence the rate and pathway of its metabolism. It is plausible that

one of the ortho-methyl groups could be hydroxylated, leading to the formation of a neurotoxic

cyclic metabolite. However, alternative pathways, such as hydroxylation at the para-position

followed by conjugation and excretion, may also occur. A study on tricresyl phosphate (TCP)

isomers in rice and microbiome systems revealed various metabolic pathways including

hydrolysis, hydroxylation, methylation, and demethylation.[13][14]

Below is a generalized metabolic pathway for triaryl phosphates leading to neurotoxicity.
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Caption: Generalized metabolic activation and detoxification pathways for neurotoxic triaryl

phosphates.

Mechanisms of Toxicity: The OPIDN Paradigm
The primary toxicological concern for many organophosphates is Organophosphate-Induced

Delayed Neuropathy (OPIDN), a severe and often irreversible neurodegenerative condition.[15]

[16] Unlike the acute cholinergic crisis caused by inhibition of acetylcholinesterase (AChE),

OPIDN has a characteristic delay period of 10-14 days or more after exposure before clinical

signs appear.[17]

The Role of Neuropathy Target Esterase (NTE)
The molecular initiating event for OPIDN is the inhibition and subsequent "aging" of a specific

enzyme in the nervous system called Neuropathy Target Esterase (NTE).[15][18] The process

is as follows:

Inhibition: The active cyclic metabolite of the organophosphate covalently binds to the active

site of NTE, inhibiting its normal function.

Aging: The phosphorylated NTE complex then undergoes a conformational change where

one of the R-groups attached to the phosphorus atom is cleaved. This "aging" process

renders the inhibition irreversible.[15]

For OPIDN to occur, a high percentage (>70%) of NTE must be inhibited and aged.[15] This

high-threshold event is believed to trigger a cascade of downstream effects, including

disruption of calcium homeostasis, cytoskeletal protein phosphorylation, and ultimately, the

degeneration of long axons in both the peripheral and central nervous systems.[18][19]

Structure-Activity Relationship
The potential of a triaryl phosphate to cause OPIDN is highly dependent on its chemical

structure.[1] Research has established that the presence of at least one hydrogen-bearing

carbon atom on an ortho-substituent of the phenyl ring is a strong predictor of neurotoxic

potential.[1][2] This structural feature is required for the metabolic activation to the cyclic

phosphate ester that inhibits NTE. Tri(2,6-xylenyl)phosphate, with methyl groups at both ortho

positions, fits this structural alert, suggesting it has the potential to be neurotoxic. However, the
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degree of toxicity would depend on the efficiency of its metabolic activation compared to

detoxification pathways.
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Caption: Molecular mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Toxicological Endpoints
Acute Toxicity
Commercial TXP mixtures generally exhibit low acute toxicity via oral and dermal routes. For

example, the oral LD50 for a TXP product in rats was greater than 5000 mg/kg bw. However,

this data is for a mixture and the acute toxicity of the pure 2,6-isomer is unknown. Given the

data on related compounds, it is expected to have low acute toxicity.

Neurotoxicity
This is the endpoint of greatest concern. As discussed, the chemical structure of Tri(2,6-
xylenyl)phosphate suggests a potential for OPIDN. The definitive test for this endpoint is the

acute hen OPIDN study, as the adult hen is a highly sensitive model for this specific type of

neurotoxicity.[1][2] In contrast, some isomers like tri-3,5-xylenyl phosphate were found to have

low toxicity and did not produce neuroparalytic effects in roosters.[20] This underscores the

critical need for isomer-specific testing.

Genotoxicity and Carcinogenicity
There is limited data on the genotoxicity of xylenyl phosphates. A test on a mixed isomer

product was negative in the Salmonella/microsome (Ames) assay, both with and without

metabolic activation.[9] Generally, organophosphates are not considered to be carcinogenic,

though some exceptions exist.[21] No carcinogenicity data is available for Tri(2,6-
xylenyl)phosphate.
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Reproductive and Developmental Toxicity
Studies on other organophosphate esters used as flame retardants, such as triphenyl

phosphate (TPHP) and isopropylated phenyl phosphate (IPP), have demonstrated the potential

for reproductive and developmental toxicity in rats.[22][23] Effects observed included reduced

body weights, delays in pubertal endpoints, and impacts on reproductive performance at high

doses.[24][25] These studies also confirmed that the compounds can be transferred to the

fetus during gestation and to offspring via lactation.[22][23] Commercial trixylenyl phosphate

(CAS No. 25155-23-1) is classified as a substance that may damage fertility (Reproductive

toxicity Category 1B).[5] While no specific data exists for the 2,6-isomer, this is a significant

area of concern that warrants investigation.

Experimental Protocols
To address the data gaps for Tri(2,6-xylenyl)phosphate, a series of validated toxicological

assays would be required. Below are outlines of key experimental protocols.

Protocol: In Vitro Neuropathy Target Esterase (NTE)
Inhibition Assay

Objective: To determine the concentration of the test article (and/or its in vitro generated

metabolites) required to inhibit 50% of NTE activity (IC₅₀). This provides a rapid screen for

OPIDN potential.

Methodology:

Homogenate Preparation: Prepare a brain homogenate from a suitable species (e.g., hen

or rat) to serve as the source of NTE.

Metabolic Activation (Optional): To assess the toxicity of metabolites, pre-incubate the test

article with a liver microsomal fraction (e.g., S9) and a NADPH-generating system.

Inhibition Step: Incubate aliquots of the brain homogenate with a range of concentrations

of the test article (or the activated mixture). Include appropriate positive (e.g., Mipafox)

and negative (vehicle) controls.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://academic.oup.com/toxsci/article/191/2/374/6958562
https://pubmed.ncbi.nlm.nih.gov/36562586/
https://cebs.niehs.nih.gov/cebs/paper/15535
https://www.researchgate.net/publication/366557383_Reproductive_and_developmental_toxicity_following_exposure_to_organophosphate_ester_flame_retardants_and_plasticizers_triphenyl_phosphate_and_isopropylated_phenyl_phosphate_in_Sprague_Dawley_rats
https://academic.oup.com/toxsci/article/191/2/374/6958562
https://pubmed.ncbi.nlm.nih.gov/36562586/
https://www.chiron.no/GetFile.ashx?id=493
https://www.benchchem.com/product/b087251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NTE Activity Measurement: Add a substrate for NTE (e.g., phenyl valerate) in the

presence of an inhibitor for other esterases (paraoxon) to ensure specificity.

Quantification: Measure the product of the enzymatic reaction (e.g., phenol) using a

colorimetric or fluorometric method.

Data Analysis: Calculate the percent inhibition of NTE activity for each concentration of the

test article relative to the vehicle control. Determine the IC₅₀ value by plotting percent

inhibition against the logarithm of the concentration.

Protocol: Acute Delayed Neurotoxicity Study in
Domestic Hens (OECD TG 418)

Objective: To determine the potential of a substance to cause OPIDN in a sensitive animal

model.

Methodology:

Animal Model: Use adult domestic hens (Gallus gallus domesticus), which are at least 8

months old.

Dosing: Administer a single oral dose of the test substance. The dose should be at or near

the LD50, or a limit dose (e.g., 2000 mg/kg) if the substance has low acute toxicity.[1] A

control group receives the vehicle only. A positive control group (e.g., TOCP) should be

included to validate the study.

Protection against Cholinergic Effects: Co-administer atropine and/or an oxime to protect

the animals from acute cholinergic toxicity, allowing for the potential development of

delayed neuropathy.[15]

Observation Period: Observe the animals for 21 days for clinical signs of neurotoxicity,

including ataxia, weakness, and paralysis, primarily of the legs.[17] Score the severity of

the signs at regular intervals.

Histopathology: At the end of the observation period, euthanize the animals and perform a

detailed histopathological examination of nervous tissues, including the brain, spinal cord,
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and peripheral nerves (e.g., sciatic nerve). Look for characteristic lesions such as axonal

degeneration and demyelination.[17]

Endpoint Evaluation: A substance is considered positive for OPIDN if it produces

characteristic clinical signs and confirmatory histopathological lesions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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